N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a nitrophenyl group, and a triazolopyrimidine core
Preparation Methods
The synthesis of N7-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N7-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Triazole derivatives: Used in the development of antifungal and antiviral agents. The unique combination of functional groups in N7-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE sets it apart from these compounds, offering distinct chemical and biological properties
Properties
Molecular Formula |
C22H15ClN8O3 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H15ClN8O3/c23-16-10-25-29(12-16)11-14-3-1-5-17(7-14)27-21(32)20-9-19(28-22-24-13-26-30(20)22)15-4-2-6-18(8-15)31(33)34/h1-10,12-13H,11H2,(H,27,32) |
InChI Key |
JZPISVKBORNCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-])CN5C=C(C=N5)Cl |
Origin of Product |
United States |
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